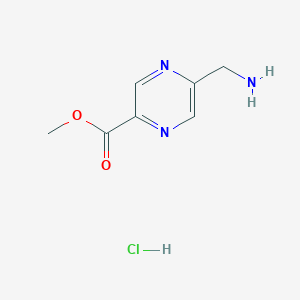

Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride” is a chemical compound with the IUPAC name methyl 5-amino-2-pyrazinecarboxylate hydrochloride . It is stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of “Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride” can be represented by the InChI code1S/C6H7N3O2.ClH/c1-11-6(10)4-2-9-5(7)3-8-4;/h2-3H,1H3,(H2,7,9);1H . This code provides a standard way to encode the compound’s molecular structure.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Solar Energy Conversion Studies

Methyl 5-methylpyrazine-2-carboxylate serves as an intermediate compound in the synthesis of 5,50-dimethyl-2,20-bipyrazine derivatives. These derivatives are used to coordinate with transition metals, particularly in solar energy conversion studies . The compound’s structure allows it to form stable complexes with metal ions, making it valuable for investigating energy conversion mechanisms.

Metal-Organic Frameworks (MOFs)

MOFs are porous materials composed of metal ions or clusters connected by organic ligands. Methyl 5-methylpyrazine-2-carboxylate can be incorporated into MOFs due to its ability to form coordination bonds with metal centers. Researchers have explored its use in constructing MOFs with specific properties, such as gas storage, catalysis, and drug delivery .

Biological Applications

While limited information exists, the compound’s structural features suggest potential biological applications. Researchers have synthesized hydrazones based on pyrazine carbohydrazide, starting from 5-methylpyrazine-2-carboxylic acid. These hydrazones may exhibit interesting biological activities, although further studies are needed to explore their potential as antimicrobial agents or enzyme inhibitors .

Crystal Engineering

The crystal structure of Methyl 5-methylpyrazine-2-carboxylate reveals its hydrogen bonding patterns. These interactions play a crucial role in determining crystal packing and stability. Understanding these crystal structures aids in designing new materials with desired properties, such as improved solubility, mechanical strength, or optical behavior .

Computational Chemistry and Simulation

Researchers use computational tools (e.g., Amber, GROMACS, Avogadro) to simulate molecular behavior. Methyl 5-methylpyrazine-2-carboxylate can be included in simulations to study its interactions with other molecules, solvent effects, and electronic properties. Such studies provide insights into its behavior under different conditions .

Wirkmechanismus

Target of Action

Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride is a class of important organic intermediates It’s known that similar compounds are used in the preparation of nmda receptors .

Mode of Action

It’s known that the raw material reacts with substituted amino reagents to form 5-substituted aminopyrazine-2-formate . This suggests that the compound may interact with its targets through amination reactions.

Biochemical Pathways

The compound is known to be an intermediate in the synthesis of other compounds , suggesting that it may play a role in various biochemical synthesis pathways.

Pharmacokinetics

Its molecular weight is 20363 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

As an intermediate, it likely contributes to the synthesis of other compounds, potentially influencing their biological effects .

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry, at 2-8°c , suggesting that temperature and light exposure may affect its stability.

Eigenschaften

IUPAC Name |

methyl 5-(aminomethyl)pyrazine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-12-7(11)6-4-9-5(2-8)3-10-6;/h3-4H,2,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLANIJRJDKDJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B2485200.png)

![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2485202.png)

![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2485205.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide](/img/structure/B2485209.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2485210.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2485217.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid](/img/structure/B2485218.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea](/img/structure/B2485221.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-propan-2-yloxybenzamide](/img/structure/B2485223.png)